molecular formula C5H2F3NO2 B6233785 4-(trifluoromethyl)-1,3-oxazole-2-carbaldehyde CAS No. 1784378-54-6

4-(trifluoromethyl)-1,3-oxazole-2-carbaldehyde

Cat. No.: B6233785
CAS No.: 1784378-54-6
M. Wt: 165.1
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Description

4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde is an organic compound that features a trifluoromethyl group attached to an oxazole ring, which is further substituted with a carbaldehyde group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of the trifluoromethyl group imparts distinct electronic characteristics, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-1,3-oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones in the presence of a copper catalyst. This reaction proceeds under mild conditions and results in the formation of the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow chemistry and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the selection of environmentally benign solvents and reagents is crucial for sustainable industrial practices .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-1,3-oxazole-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde is unique due to its combination of the trifluoromethyl group and the oxazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications. Its ability to undergo diverse chemical reactions and its role as a building block in the synthesis of bioactive molecules further highlight its significance .

Properties

CAS No.

1784378-54-6

Molecular Formula

C5H2F3NO2

Molecular Weight

165.1

Purity

95

Origin of Product

United States

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